AG 555

Description

Nomenclature and Historical Context of AG 555 in Academic Literature

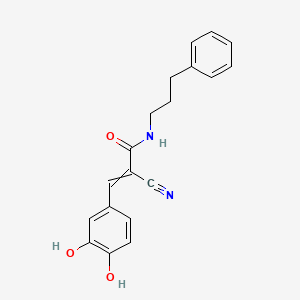

This compound is known by several names in academic literature, including Tyrphostin this compound and Tyrphostin B46. mims.comguidetopharmacology.orgijpsonline.comnih.govwikipedia.org Chemically, it is identified as (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide. nih.govwikipedia.org this compound belongs to the tyrphostin family, a class of synthetic compounds recognized for their ability to inhibit protein tyrosine kinases (PTKs). lipidmaps.org The development and investigation of tyrphostins as a strategy for drug development have been documented since at least the 1990s. nih.govlipidmaps.orgguidetopharmacology.org Early academic studies explored the inhibitory potential of tyrphostins, including this compound, on key tyrosine kinases such as the epidermal growth factor receptor (EGFR) and ErbB2/neu. nih.govguidetopharmacology.org Beyond its role as a tyrosine kinase inhibitor, research into this compound has also delved into its effects on viral replication, specifically the Moloney murine leukemia virus and bovine papillomavirus, and its interaction with DNA topoisomerase I. mims.comlipidmaps.orgnih.govwindows.netresearchgate.net

Research Significance in Biochemical and Cellular Systems Inhibition Studies

The research significance of this compound lies in its diverse inhibitory activities within biochemical and cellular systems. A prominent area of study has been its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. mims.comguidetopharmacology.orgijpsonline.comnih.govguidetopharmacology.orgnih.gov this compound has been shown to inhibit EGFR autophosphorylation with reported IC50 values around 0.7 μM or 700 nM. guidetopharmacology.orgijpsonline.comnih.govguidetopharmacology.orgnih.gov This inhibition demonstrates selectivity, exhibiting significantly lower potency against ErbB2 and insulin (B600854) receptor kinase. nih.govguidetopharmacology.org

In cellular systems, this compound has been observed to induce G1 growth arrest, particularly in transformed cell lines. mims.comnih.govguidetopharmacology.orgwindows.net This effect is linked to its ability to block the activation of Cdk2. mims.comnih.gov Furthermore, this compound has demonstrated antiretroviral activity by inhibiting the replication of Moloney murine leukemia virus (Mo-MuLV). mims.comlipidmaps.orgresearchgate.net Studies indicate that it can interfere with both the early stages, such as viral DNA integration, and the late stages, including viral protein synthesis, specifically inhibiting the synthesis of the Mo-MuLV p15 (B1577198) matrix protein. mims.comlipidmaps.orgresearchgate.net

This compound has also been found to inhibit DNA topoisomerase I activity. ijpsonline.comlipidmaps.orgnih.gov Its mechanism involves blocking the binding of the enzyme to DNA, a mode of action distinct from that of camptothecin. nih.gov Research into its effects on Bovine Papillomavirus type 1 (BPV-1) transcription revealed that this compound selectively modulates viral transcription by altering the balance between the E2 transactivator and repressor functions, a process that involves the activation of the MAP kinase pathway components JNK and p38. mims.comwindows.net While primarily recognized for these activities, one study has suggested potential off-target activity of this compound on the proteasome, highlighting the complexity of its interactions within cellular environments. plos.org

Key Inhibition Data for this compound

| Target | Assay Type | IC50 Value | Selectivity Ratio (vs. This compound) | Reference |

| EGFR kinase | Inhibition of autophosphorylation | 0.7 μM (700 nM) | - | guidetopharmacology.orgijpsonline.comnih.govguidetopharmacology.orgnih.gov |

| ErbB2 | Kinase Inhibition | >50-fold higher | 50-fold | nih.govguidetopharmacology.org |

| Insulin receptor kinase | Kinase Inhibition | >140-fold higher | >140-fold | nih.govguidetopharmacology.org |

| HPV16-immortalized keratinocytes | G1 growth arrest | 6.4 μM | - | nih.govguidetopharmacology.org |

| Normal keratinocytes | G1 growth arrest | 9.4 μM | - | nih.govguidetopharmacology.org |

| Mo-MuLV replication | Viral life cycle inhibition | 100 μM | - | mims.com |

| DNA Topoisomerase I | Enzyme activity | Most active among tested tyrphostins | - | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Ag 555

Tyrosine Kinase Inhibition by AG 555

This compound is recognized as a potent inhibitor of protein tyrosine kinases, a class of enzymes crucial for signal transduction pathways that regulate cell growth, differentiation, and metabolism.

Epidermal Growth Factor Receptor (EGFR) Kinase Autophosphorylation Modulation

This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. Research indicates that this compound inhibits EGFR with an IC₅₀ value of 0.7 μM. tocris.comrndsystems.comcaymanchem.combiocrick.comselleck.co.jpselleckchem.comapexbt.commerckmillipore.com This inhibition affects the autophosphorylation of the EGFR kinase, a critical step in activating downstream signaling pathways. merckmillipore.com

Selective Inhibitory Profiles Against Other Receptor Tyrosine Kinases (e.g., ErbB2, Insulin (B600854) Receptor Kinase)

This compound demonstrates selectivity in its inhibitory activity against different receptor tyrosine kinases. It shows significantly lower potency against ErbB2 and insulin receptor kinase compared to EGFR. Specifically, this compound exhibits approximately 50-fold selectivity over ErbB2 and greater than 140-fold selectivity over insulin receptor kinase. tocris.comrndsystems.combiocrick.com

Here is a summary of the inhibitory profiles:

| Target Kinase | IC₅₀ (μM) | Selectivity vs. EGFR |

| EGFR | 0.7 | 1-fold |

| ErbB2 | 35 | ~50-fold |

| Insulin Receptor Kinase | >100 | >140-fold |

Note: Selectivity is calculated as the ratio of the IC₅₀ for the target kinase to the IC₅₀ for EGFR.

Comparative Potency Profiles with Related Compounds (e.g., AG 527, Tyrphostin B44(-)) in Receptor Autophosphorylation vs. Substrate Phosphorylation

Studies comparing this compound with related tyrphostin derivatives, such as AG 527 (also referred to as Tyrphostin B44(-)), reveal differing potency profiles depending on whether receptor autophosphorylation or substrate phosphorylation is measured. This compound exhibits opposite potency profiles compared to AG 527 for EGFR autophosphorylation versus poly-GAT substrate phosphorylation. merckmillipore.com

Topoisomerase I Interaction and DNA Relaxation Modulation by this compound

This compound has been shown to interact directly with DNA topoisomerase I (topo I), an essential nuclear enzyme involved in controlling DNA topology. selleck.co.jpselleckchem.comresearchgate.netnih.gov By interacting with topo I, this compound inhibits its activity, thereby preventing DNA relaxation. selleck.co.jpselleckchem.comresearchgate.netnih.gov This mechanism differs from that of known topo I inhibitors like camptothecin. researchgate.netnih.gov this compound's interaction with topo I may involve blocking the enzyme's catalytic active site or inducing conformational changes that reduce its ability to bind to DNA. researchgate.net

Cyclin-Dependent Kinase 2 (Cdk2) Activation Blockade by this compound

This compound is known to block the activation of cyclin-dependent kinase 2 (Cdk2). biocrick.comapexbt.commedchemexpress.comnih.govaacrjournals.orgnih.govglpbio.com Cdk2 is a key enzyme that regulates progression through the cell cycle, particularly the transition from the G1 phase to the S phase. mdpi.com this compound inhibits Cdk2 activation without affecting the levels of Cdk2 itself, its intrinsic kinase activity, or its association with cyclins E and A or the inhibitory proteins p21 and p27. nih.gov The blockade of Cdk2 activation by this compound leads to cell cycle arrest, often at the G1/S transition. biocrick.comapexbt.comnih.govnih.gov This inhibition appears to involve the accumulation of Cdk2 phosphorylated on tyrosine 15. nih.gov

Inhibition of Viral Enzyme Activities by this compound (e.g., Moloney Murine Leukemia Virus Reverse Transcriptase)

Beyond its effects on cellular enzymes, this compound has also demonstrated inhibitory activity against certain viral enzymes. It inhibits the reverse transcriptase activity of the Moloney Murine Leukemia Virus (Mo-MuLV) with an IC₅₀ of 10.8 μM. caymanchem.combertin-bioreagent.com Furthermore, this compound has been shown to inhibit both the early stages (viral DNA integration) and late stages (viral RNA and protein synthesis) of the Mo-MuLV replication cycle in infected cells. apexbt.commedchemexpress.comglpbio.comcore.ac.uk

Cellular and Subcellular Effects of Ag 555

Cell Cycle Regulation and Growth Arrest Induction by AG 555

Research indicates that this compound influences the cell cycle and can induce growth arrest in various cellular models, particularly those that are transformed.

G1 Phase Arrest in Transformed Cellular Models

This compound has been shown to induce growth arrest in immortalized cells at the G1-S and early S phases. xcessbio.commedchemexpress.com More specifically, in human papilloma virus 16 (HPV16)-immortalized human keratinocytes, this compound induces growth arrest at the G1 phase. glpbio.combiocrick.comnih.gov This G1 arrest is accompanied by the inhibition of cyclin-dependent kinase 2 (Cdk2) activation. xcessbio.comglpbio.combiocrick.commedchemexpress.comnih.govinvivochem.cn Studies suggest that this compound inhibits Cdk2 activation, potentially through the phosphorylation of tyrosine 15 on Cdk2, as observed in related research with AG556. glpbio.com The induction of G1 growth arrest by this compound appears to be selective in transformed cells. tocris.comrndsystems.com

Differential Effects on Transformed Versus Normal Cell Proliferation

This compound demonstrates differential effects on the proliferation of transformed versus normal cells. It selectively suppresses the growth of psoriatic keratinocytes, which are considered proliferative. caymanchem.com Furthermore, it inhibits the EGF-dependent growth of HER 14 cells. caymanchem.com

Quantitative data highlights this selectivity: this compound induces G1 growth arrest with IC50 values of 6.4 μM in HPV16-immortalized keratinocytes and 9.4 μM in normal keratinocytes. tocris.comrndsystems.com This suggests a greater potency in inhibiting the proliferation of the transformed cells compared to their normal counterparts.

This compound also exhibits antiproliferative effects on various human carcinoma cell lines. It inhibited cell proliferation in renal carcinoma cell lines (A-498, Caki-1, and Caki-2) and transitional carcinoma cell lines (RT4, J82, and T24) in a dose-dependent manner, with IC50 values ranging from 3 to 16 μM. glpbio.comapexbt.com Concentrations of this compound between 10 and 30 μM completely inhibited the growth of these cell lines. glpbio.comapexbt.com

However, the effect can vary depending on the cell type and context. For instance, this compound inhibited Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase activity with an IC50 of 10.8 μM but did not affect the growth of Mo-MuLV-infected NIH3T3 cells at a much higher concentration (IC50 = 210 μM). caymanchem.com In studies examining viral replication, this compound at 100 μM inhibited Mo-MuLV proviral DNA integration in uninfected NIH/3T3 cells used as a control. medchemexpress.com

The growth arrest induced by this compound in HPV 16-immortalized human keratinocytes is also associated with the induction of apoptosis, affecting up to 20% of cells. glpbio.comnih.gov

Table 1 summarizes some of the observed antiproliferative effects and IC50 values of this compound in different cell lines.

| Cell Line Type | Cell Line Name(s) | Effect on Proliferation | IC50 (μM) Range | Reference |

| HPV16-immortalized human keratinocytes | Not specified | G1 arrest, inhibited growth | 6.4 | tocris.comrndsystems.com |

| Normal keratinocytes | Not specified | G1 arrest, inhibited growth | 9.4 | tocris.comrndsystems.com |

| Psoriatic keratinocytes | Isolated from patients | Suppressed growth | 1-50 | caymanchem.com |

| HER 14 cells | Not specified | Inhibited EGF-dependent growth | 2.5 | caymanchem.com |

| Renal carcinoma cell lines | A-498, Caki-1, Caki-2 | Inhibited proliferation | 3-16 | glpbio.comapexbt.com |

| Transitional carcinoma cell lines | RT4, J82, T24 | Inhibited proliferation | 3-16 | glpbio.comapexbt.com |

| Mo-MuLV-infected NIH3T3 cells | NIH/3T3/Mo-MuLV | No effect on growth | 210 | caymanchem.com |

Modulation of Cellular Signaling Pathways by this compound

This compound's primary mechanism of action involves the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). caymanchem.comtocris.comrndsystems.comselleckchem.comglpbio.comapexbt.combiocrick.comselleck.co.jp EGFR is a receptor tyrosine kinase that plays a crucial role in activating various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the PI3K/Akt/mTOR pathway. mdpi.commdpi.comresearchgate.net

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

While this compound is an inhibitor of EGFR, its effects on the MAPK pathway can be complex and context-dependent. In the context of bovine papillomavirus type 1 (BPV-1)-transformed fibroblasts, this compound treatment led to an activation of the mitogen-activated protein kinase pathway, specifically by enhancing the phosphorylation of JNK and p38. biocrick.comnih.gov This increased JNK and p38 activity resulted in higher phosphorylation levels of the AP-1 family members c-Jun and activating transcription factor 2. nih.gov This modulation of the MAPK pathway and subsequent activation of AP-1 appear to be linked to this compound's ability to selectively suppress BPV-1 transcription. xcessbio.commedchemexpress.comnih.gov The repressive effect on viral transcription was shown to be dependent on p38 MAPK activity, as simultaneous treatment with a p38 inhibitor (SB 203580) could largely abrogate this effect. glpbio.comnih.gov

Influence on PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell growth, proliferation, and survival. mdpi.commdpi.comresearchgate.netwikipedia.orgsemanticscholar.org Given that EGFR is an upstream activator of the PI3K/Akt/mTOR pathway, inhibition of EGFR by this compound is expected to influence this pathway. While product information and related resources list PI3K/Akt/mTOR as a relevant signaling pathway in the context of this compound or related research areas, detailed research findings specifically describing the direct inhibitory effect or modulation of PI3K, Akt, or mTOR components by this compound in the provided search results are limited. caymanchem.comxcessbio.comglpbio.com The primary reported mechanism is the inhibition of EGFR, which would indirectly affect downstream pathways like PI3K/Akt/mTOR.

Effects on Viral Replication Cycle Stages in Cellular Contexts

This compound has been shown to interfere with the replication cycle of certain viruses, demonstrating effects on both early and late stages. nih.govmedchemexpress.comxcessbio.com Studies, particularly with Moloney murine leukemia virus (Mo-MuLV), have provided detailed insights into these inhibitory actions. nih.govxcessbio.comcore.ac.ukglpbio.comapexbt.combiocrick.comcaymanchem.com

Early Stage Inhibition (e.g., Viral DNA Integration)

In acutely infected cells, this compound has been observed to inhibit the integration of viral DNA into the host cell genome. nih.govmedchemexpress.comxcessbio.comglpbio.comapexbt.combiocrick.com This interference with the integration process represents a key effect of this compound during the early phase of the viral replication cycle. nih.govmedchemexpress.comxcessbio.comglpbio.comapexbt.combiocrick.com Viral DNA integration is a critical step for retroviruses like Mo-MuLV to establish a productive infection. nih.govresearchgate.net

Late Stage Inhibition (e.g., Viral Protein Synthesis)

Beyond its effects on early stages, this compound also impacts the later stages of the viral life cycle. nih.govmedchemexpress.comxcessbio.com In chronically infected cells, the compound has been shown to reduce the level of viral RNA and specifically inhibit viral protein synthesis. nih.govxcessbio.comglpbio.comapexbt.combiocrick.com This inhibition of protein synthesis affects the production of viral components necessary for assembly and release of new virions. nih.govplos.org The effect on viral protein synthesis is specific, as no effect on cellular beta-actin was observed in studies with Mo-MuLV infected cells. nih.gov

The dual inhibitory action of this compound on both early (integration) and late (protein synthesis) stages of the viral life cycle distinguishes it from some other compounds that may target only a single stage. nih.gov

Alterations in Gene Transcription by this compound (e.g., Bovine Papillomavirus Transcription)

This compound has been demonstrated to selectively interfere with viral transcription, as evidenced by studies on Bovine Papillomavirus type 1 (BPV-1)-transformed fibroblasts. xcessbio.comnih.govbiocrick.com This interference leads to a suppression of viral transcription. xcessbio.comnih.govbiocrick.com

Research indicates that this compound can selectively suppress BPV-1 transcription through the activation of the MAP kinase pathway. medchemexpress.comxcessbio.com This involves the binding of phosphorylated Jun/ATF-2 to a specific intragenic regulatory sequence within the BPV-1 genome. medchemexpress.comxcessbio.com The repressive effect on BPV-1 transcription has been attributed to a selective down-regulation of the mRNA encoding the E2 transactivator function, while the level of mRNA for the E2 repressor remains constant. nih.gov This suggests that this compound can disturb the balance between viral transactivator and repressor functions necessary for maintaining the transformed phenotype. nih.gov

Concomitant with the inhibition of viral transcription in BPV-1 transformed fibroblasts, c-Jun was strongly up-regulated. nih.govbiocrick.com This was consistent with the observation that this compound treatment led to an activation of the mitogen-activated protein kinase pathway by enhancing the phosphorylation of JNK and p38. nih.govbiocrick.com The increased activity of JNK and p38 resulted in higher phosphorylation of the AP-1 family members c-Jun and activating transcription factor 2. nih.gov Enhanced dimerization of phosphorylated activating transcription factor 2 together with c-Jun and binding to an intragenic AP-1 site within the E7 open reading frame of BPV-1 appear to be responsible for the observed viral dysregulation. nih.gov The suppression of BPV-1 and induction of c-Jun mRNA could be nearly entirely abrogated by simultaneous treatment with SB 203580, an inhibitor of p38 mitogen-activated protein kinase activity. nih.gov

Summary of Effects

The following table summarizes some of the key cellular and subcellular effects of this compound discussed:

| Effect | Target/Context | Outcome | Source(s) |

| Inhibition of Viral DNA Integration | Acutely infected cells (e.g., Mo-MuLV) | Prevents integration of viral DNA into host genome. | nih.govmedchemexpress.comxcessbio.comglpbio.comapexbt.combiocrick.com |

| Inhibition of Viral Protein Synthesis | Chronically infected cells (e.g., Mo-MuLV) | Reduces viral RNA levels and inhibits synthesis of viral proteins. | nih.govxcessbio.comglpbio.comapexbt.combiocrick.com |

| Alteration of Gene Transcription | BPV-1-transformed fibroblasts | Selectively interferes with viral transcription. | xcessbio.comnih.govbiocrick.com |

| Down-regulation of Viral mRNA (E2 TA) | BPV-1-transformed fibroblasts | Decreases mRNA levels of the E2 transactivator. | nih.gov |

| Up-regulation of c-Jun | BPV-1-transformed fibroblasts | Increased levels of c-Jun protein. | nih.govbiocrick.com |

| Activation of MAP kinase pathway | BPV-1-transformed fibroblasts | Enhanced phosphorylation of JNK and p38. | nih.govbiocrick.com |

Biological Activities and Pre Clinical Investigations of Ag 555

Antiviral Activities of AG 555 in Pre-clinical Models

Investigations have demonstrated the antiviral properties of this compound in pre-clinical models, specifically against Moloney Murine Leukemia Virus (Mo-MuLV) and Bovine Papillomavirus type 1 (BPV-1).

This compound has been shown to inhibit the replication of Moloney Murine Leukemia Virus (Mo-MuLV) in NIH/3T3 cells that are either acutely or chronically infected. These effects were observed at concentrations of this compound that were not cytotoxic to the host cells tocris.commrc.ac.ukinvivochem.cn. The compound demonstrates inhibition of both the early and late stages of the Mo-MuLV replication cycle mrc.ac.ukguidetopharmacology.org. Specifically, this compound has been found to inhibit the integration of Mo-MuLV proviral DNA guidetopharmacology.org. In chronically infected cells, treatment with this compound leads to a decrease in the levels of viral RNA and a suppression of viral protein synthesis, including that of the p15 (B1577198) matrix protein mrc.ac.ukinvivochem.cnguidetopharmacology.org. The antiviral activity of this compound against Mo-MuLV does not appear to be a consequence of its antiproliferative effects tocris.com.

Research indicates that this compound selectively interferes with viral transcription in fibroblasts that have been transformed by Bovine Papillomavirus type 1 (BPV-1) caymanchem.com. This compound is capable of suppressing BPV-1 transcription through the activation of the MAP kinase pathway and the subsequent binding of phosphorylated Jun/ATF-2 to a specific intragenic regulatory sequence guidetopharmacology.org. This repressive effect on viral transcription is attributed to a selective down-regulation of the mRNA responsible for the E2 transactivator function, while the level of mRNA for the E2 repressor remains constant during this compound treatment.

Antiproliferative Activities of this compound in Cellular Models

This compound has demonstrated antiproliferative activities in various cellular models, including transformed keratinocytes and psoriatic keratinocytes.

This compound induces G1 growth arrest, exhibiting selectivity for transformed cells caymanchem.com. It has been shown to block the growth of human keratinocytes immortalized by Human Papillomavirus 16 (HPV16). This compound achieves this by inhibiting the activation of Cdk2, which results in growth arrest during the G1-S and early S phases of the cell cycle guidetopharmacology.orgcaymanchem.com. The induction of growth arrest by this compound in these cells is also associated with apoptosis, affecting up to 20% of the cell population caymanchem.com. This compound acts as a potent inhibitor of epidermal growth factor receptor (EGFR) kinase, with an IC50 value of 0.7 μM caymanchem.com. Studies have reported IC50 values for the induction of G1 growth arrest at 6.4 μM in HPV16-immortalized keratinocytes and 9.4 μM in normal keratinocytes, suggesting a preferential effect on transformed cells caymanchem.com.

Inhibition of Keratinocyte Growth by this compound (IC50 values)

| Cell Type | IC50 (μM) |

| HPV16-Immortalized Keratinocytes | 6.4 |

| Normal Keratinocytes | 9.4 |

Tyrphostins, including this compound, have been found to suppress the growth of psoriatic keratinocytes in vitro. This compound was observed to arrest the growth of these cells without causing apparent cytotoxic effects. The relative potency of several tyrphostins in inhibiting keratinocyte proliferation (AG555 >> AG18 >> AG814) correlates with their potency in inhibiting EGF receptor kinase activity in vitro. AG-555 specifically inhibits the growth of psoriatic keratinocytes isolated from patients with psoriasis at concentrations ranging from 1 to 50 μM.

Evaluation of this compound as an Antiretroviral Agent in Research Settings

This compound has been evaluated in research settings as a potential antiretroviral agent tocris.comguidetopharmacology.org. Its demonstrated ability to inhibit both the early stages (viral DNA integration) and the late stages (viral RNA and protein synthesis) of the Mo-MuLV life cycle suggests a potential advantage compared to compounds that target only a single stage of the viral life cycle mrc.ac.ukguidetopharmacology.org. Research findings indicate that tyrphostin derivatives, such as this compound, may represent a novel class of antiretroviral drugs tocris.com. Further investigation into its mechanism revealed that AG-555 inhibits Mo-MuLV reverse transcriptase activity with an IC50 of 10.8 μM, while its effect on the growth of Mo-MuLV-infected NIH3T3 cells occurs at a significantly higher IC50 of 210 μM.

Inhibitory Activity of this compound on Mo-MuLV

| Activity | IC50 (μM) |

| Reverse Transcriptase Activity | 10.8 |

| Infected Cell Growth | 210 |

Research Methodologies for Investigating Ag 555

In Vitro Enzyme Activity Assays and Kinase Inhibition Profiling

In vitro enzyme activity assays are fundamental techniques used to assess the direct effect of a compound on the catalytic activity of purified enzymes. For AG 555, these assays have been crucial in characterizing its potency and selectivity as a kinase inhibitor. This compound has been identified as a potent inhibitor of epidermal growth factor receptor (EGFR) kinase activity. rndsystems.comtocris.combioscience.co.ukmerckmillipore.com In vitro studies have determined its half-maximal inhibitory concentration (IC₅₀) for EGFR kinase to be 0.7 μM. rndsystems.comtocris.combioscience.co.uk Kinase inhibition profiling involves testing the compound against a panel of different kinases to determine its selectivity. This compound demonstrates selectivity, showing significantly lower potency against ErbB2 and insulin (B600854) receptor kinase, with IC₅₀ values indicating at least 50-fold and >140-fold selectivity over these kinases, respectively. rndsystems.comtocris.com These assays typically involve incubating the enzyme with a substrate (like a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The resulting enzyme activity, often measured by detecting the phosphorylation of the substrate or the depletion of ATP, is then quantified to determine the IC₅₀ value. bmglabtech.com

Cell-Based Assays for Growth Inhibition and Cell Cycle Analysis

Cell-based assays are utilized to investigate the effects of this compound on living cells, providing insights into its impact on cellular processes such as proliferation and cell cycle progression. Growth inhibition assays, such as MTT assays or trypan blue exclusion assays, measure the ability of a compound to reduce the proliferation or viability of cells. spandidos-publications.comashpublications.org this compound has been shown to suppress the growth of certain cell types. rndsystems.comtocris.com Cell cycle analysis techniques, commonly employing flow cytometry with propidium (B1200493) iodide (PI) staining, are used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). spandidos-publications.comashpublications.orgmdpi.comacs.orgsartorius.com Research has demonstrated that this compound can induce G1 growth arrest, particularly in transformed cells. rndsystems.comtocris.com For instance, studies using HPV16-immortalized human keratinocytes showed an IC₅₀ for growth arrest of 6.4 μM, while normal keratinocytes had a higher IC₅₀ of 9.4 μM, indicating a selective effect on transformed cells. rndsystems.comtocris.com

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Viral RNA Levels, Cellular Protein Synthesis)

Molecular biology techniques are employed to examine how this compound affects the expression levels of genes and proteins within cells. This includes analyzing viral RNA levels and cellular protein synthesis. In the context of viral research, this compound has been found to interfere with viral transcription in bovine papillomavirus type 1 (BPV-1)-transformed fibroblasts. nih.gov This interference leads to a selective down-regulation of the mRNA encoding the E2 transactivator function, while the mRNA level of the E2 repressor remains constant. nih.gov Techniques such as reverse transcription-PCR (RT-PCR) can be used to quantify specific mRNA levels. ashpublications.org Furthermore, this compound treatment has been observed to cause a strong up-regulation of the cellular protein c-Jun. nih.gov Western blotting is a common technique used to detect and quantify specific proteins in cell lysates, allowing researchers to assess changes in protein expression levels or phosphorylation status. thermofisher.comnih.govnih.govresearchgate.nethubrecht.eu

Techniques for Analyzing DNA-Protein Interactions (e.g., Topoisomerase I Binding Studies)

Techniques for analyzing DNA-protein interactions are used to understand how compounds like this compound may interact with enzymes that modify DNA structure. DNA topoisomerase I (topo I) is an essential nuclear enzyme that regulates DNA topology. researchgate.netnih.govnih.gov Studies have investigated the effects of tyrphostin derivatives, including this compound, on topo I activity. researchgate.netnih.gov In vitro assays have shown that this compound inhibits topo I activity. researchgate.netnih.gov The mechanism of this inhibition involves this compound blocking the binding of topo I to DNA through a direct interaction with the enzyme. researchgate.netnih.gov This mode of action is distinct from that of other topo I inhibitors like camptothecin. researchgate.netnih.gov Techniques such as electrophoretic mobility shift assays (EMSA) can be used to study DNA-protein binding in vitro by assessing the formation of protein-DNA complexes. ashpublications.org

Studies of Cellular Signaling Pathway Modulation (e.g., Phosphorylation Assays, Western Blotting)

Cellular signaling pathways are complex networks of molecular interactions that regulate various cellular activities. This compound has been shown to modulate cellular signaling pathways, particularly those involving protein phosphorylation. Treatment with this compound has been linked to the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation is evidenced by enhanced phosphorylation of key components in the pathway, including JNK and p38. nih.gov Increased JNK and p38 activity, in turn, leads to higher phosphorylation levels of downstream transcription factors such as c-Jun and activating transcription factor 2 (ATF2). nih.gov Phosphorylation assays, which can measure the transfer of phosphate (B84403) groups to a substrate, and Western blotting using antibodies specific for phosphorylated proteins are standard techniques for analyzing the phosphorylation status of proteins and thereby assessing the modulation of signaling pathways. thermofisher.comnih.govnih.govresearchgate.nethubrecht.eu

Viral Replication Assays in Cell Culture Models

Cell culture models are widely used to study viral replication and evaluate the effect of antiviral compounds. Viral replication assays measure the ability of a virus to infect cells and produce new infectious viral particles. While the provided information primarily focuses on this compound's effect on viral transcription in the context of BPV-1, interference with viral transcription directly impacts the viral replication cycle. nih.gov In BPV-1-transformed fibroblasts, this compound's inhibition of viral transcription by altering the balance of E2 transactivator and repressor functions suggests an effect on the maintenance of the virus-transformed phenotype. nih.gov General viral replication assays in cell culture can involve infecting cells with a virus and then measuring viral titers in the supernatant or quantifying viral components (like viral RNA or proteins) within the cells over time using techniques such as plaque assays, endpoint dilution assays, or RT-qPCR. ibtbioservices.commdpi.comnih.govuky.edu

Use of Selective Inhibitor Libraries and Compound Screening Methodologies in Research

This compound belongs to the tyrphostin class of compounds, which were developed as protein tyrosine kinase inhibitors. rndsystems.comtocris.comcaymanchem.combioscience.co.ukmerckmillipore.comresearchgate.netnih.gov The discovery and characterization of such inhibitors often involve the use of selective inhibitor libraries and high-throughput compound screening methodologies. Compound libraries are collections of diverse chemical compounds that can be screened for specific biological activities. selleckchem.comlucerna-chem.ch Selective inhibitor libraries are enriched with compounds known to target specific classes of enzymes or pathways, such as kinases. selleckchem.com Screening methodologies allow for the rapid testing of large numbers of compounds against a biological target or cellular process. lucerna-chem.chresearchgate.netnih.govnih.gov While the specific screening campaign that led to the identification or detailed characterization of this compound is not explicitly detailed in the provided snippets, its nature as a tyrphostin and a selective kinase inhibitor places it within the realm of compounds investigated using these research approaches. Screening can involve in vitro enzyme assays or cell-based assays to identify compounds that exhibit the desired inhibitory effect. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Ag 555

Exploration of Novel Molecular Targets and Off-Target Effects Beyond Known Kinases and Topoisomerases

While AG 555 is recognized for its inhibitory action on the epidermal growth factor receptor (EGFR) and topoisomerase I, a complete understanding of its molecular interactions remains an area of active investigation. The full spectrum of its cellular targets is not yet completely elucidated, suggesting that this compound may have a wider range of effects than currently known.

Research has indicated that while this compound does not directly inhibit cyclin-dependent kinase 2 (Cdk2), it effectively blocks its activation. The precise molecular target upstream of Cdk2 that is affected by this compound is yet to be identified and is a key area for future research. This suggests the existence of a novel, yet-to-be-defined step in the cell cycle machinery at the G1-S transition that is modulated by this compound. Identifying this unknown target is crucial for a comprehensive understanding of its cell cycle regulatory effects.

Furthermore, the exploration of potential off-target effects is a critical avenue of research. Off-target interactions are a common feature of kinase inhibitors and can contribute to both therapeutic efficacy and toxicity. Systematic profiling of this compound against a broad panel of kinases and other enzymes will be instrumental in identifying any unintended molecular interactions. Such studies are essential for a complete characterization of the compound's pharmacological profile and for anticipating its broader biological consequences. The investigation into the off-target effects of tyrphostins as a class of compounds could provide valuable insights into the potential secondary targets of this compound.

Advanced Mechanistic Elucidation of Cell Cycle Regulation and Viral Inhibition Pathways

This compound has demonstrated significant effects on both cell cycle progression and viral replication, warranting a more detailed investigation into the underlying molecular pathways.

In the context of cell cycle control, this compound has been shown to induce growth arrest at the G1-S and early S phases. This is associated with the blockage of Cdk2 activation. Future research will likely focus on dissecting the signaling cascades that lead to this cell cycle arrest. One promising direction is the investigation of the mitogen-activated protein (MAP) kinase pathway. There is evidence to suggest that tyrphostins can influence MAP kinase signaling, which plays a pivotal role in cell cycle regulation. Specifically, the potential for this compound to modulate the phosphorylation and activity of transcription factors such as Jun/ATF-2, which are downstream of the MAP kinase cascade, needs to be explored in greater detail. A deeper understanding of how this compound interfaces with these pathways will provide a more complete picture of its cytostatic effects.

Regarding its antiviral properties, this compound has been found to inhibit both the early and late stages of the Moloney murine leukemia virus (Mo-MuLV) replication cycle. The early-stage inhibition targets the integration of viral DNA into the host genome, while the late-stage inhibition affects viral protein synthesis nih.gov. The precise molecular mechanisms by which this compound achieves this dual inhibition are not fully understood. Future studies will need to pinpoint the specific viral or host factors that are targeted by this compound to disrupt these processes. Elucidating these pathways could reveal novel strategies for the development of potent antiretroviral agents.

| Stage of Mo-MuLV Replication | Effect of this compound |

| Early Stage | Inhibition of viral DNA integration into the host genome |

| Late Stage | Inhibition of viral protein synthesis |

Development and Refinement of Advanced In Vitro and Ex Vivo Research Models for Efficacy and Specificity Studies

To better predict the in vivo efficacy and specificity of this compound, the development and application of advanced research models are essential. Traditional two-dimensional (2D) cell cultures, while useful for initial screenings, often fail to recapitulate the complex microenvironment of tissues.

The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more physiologically relevant context for studying the effects of this compound. These models can better mimic the cell-cell and cell-matrix interactions that occur in vivo, providing more accurate insights into drug response. For instance, patient-derived organoids (PDOs) from tumor tissues could be used to assess the efficacy of this compound in a personalized medicine context, especially for cancers driven by EGFR mutations jove.comnih.govaacrjournals.orgnih.gov.

Furthermore, ex vivo models using fresh tumor tissue slices provide a platform to study drug effects in the context of the native tumor microenvironment, including stromal and immune cells nih.govchampionsoncology.comtandfonline.compharmalegacy.com. These models can be used for short-term functional drug testing to predict therapeutic response. The utilization of such advanced models will be crucial in refining our understanding of this compound's activity and in guiding its potential clinical applications.

| Model Type | Potential Application for this compound Research |

| 3D Spheroids | High-throughput screening of efficacy and toxicity in a more physiologically relevant context. |

| Patient-Derived Organoids (PDOs) | Personalized medicine approaches for EGFR-mutant cancers. |

| Ex Vivo Tumor Slices | Assessment of drug response within the native tumor microenvironment. |

Investigation of Synergistic Effects with Other Biochemical Modulators in Cellular Systems

The potential of this compound as part of a combination therapy represents a significant area for future research. The synergistic interaction of this compound with other biochemical modulators could enhance its therapeutic effects and potentially overcome mechanisms of drug resistance.

Given that this compound targets the EGFR pathway, combining it with inhibitors of other key signaling pathways implicated in cell proliferation and survival is a rational approach. For instance, combination studies with inhibitors of the PI3K/AKT/mTOR pathway or other receptor tyrosine kinases could reveal synergistic or additive effects. Research into other tyrphostins has shown that combination with a substance P analogue can lead to additive growth inhibition in small cell lung cancer cells nih.gov. This suggests that similar synergistic interactions may be achievable with this compound.

Moreover, exploring the combination of this compound with conventional chemotherapeutic agents could also be beneficial. By arresting cells in a specific phase of the cell cycle, this compound could sensitize them to the cytotoxic effects of DNA-damaging agents. Systematic screening of this compound in combination with a library of approved and investigational drugs will be instrumental in identifying novel synergistic interactions that could be translated into more effective therapeutic strategies.

| Compound Class | Rationale for Combination with this compound |

| PI3K/AKT/mTOR Inhibitors | Targeting parallel survival pathways to overcome resistance. |

| Other Receptor Tyrosine Kinase Inhibitors | Broader inhibition of oncogenic signaling. |

| Chemotherapeutic Agents | Sensitization of cancer cells through cell cycle arrest. |

| Substance P Analogues | Potential for additive or synergistic growth inhibition. |

Q & A

Q. What experimental protocols are essential for confirming AG 555’s chemical identity and purity?

To validate this compound’s identity, employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, ensure detailed spectral data and reproducibility across independent batches . If this compound is a known compound, cross-reference its characterization with established literature, including melting points or spectroscopic signatures .

Q. How should researchers design dose-response experiments to evaluate this compound’s biological activity?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture dose-dependent effects. Include positive and negative controls (e.g., vehicle-only and reference inhibitors). Replicate experiments at least three times, with independent biological replicates, to account for variability. Statistical analysis (e.g., ANOVA or nonlinear regression) must be pre-specified to avoid bias .

Q. What criteria determine whether this compound’s experimental data should be included in peer-reviewed publications?

Data must meet reproducibility standards (e.g., ≥3 independent trials) and align with the study’s hypothesis. Exclude outliers only after rigorous statistical justification (e.g., Grubbs’ test). All raw data, including negative results, should be archived in supplementary materials to support transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity profiles?

Conduct comparative pharmacokinetic studies to assess bioavailability, metabolite formation, and tissue distribution. Use multi-omics approaches (e.g., transcriptomics/proteomics) to identify off-target effects. Cross-validate findings with orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) . Document methodological discrepancies (e.g., cell lines vs. animal models) that may explain divergences .

Q. What strategies optimize this compound’s selectivity in complex biological systems?

Employ counter-screening against structurally related targets or isoforms. Use computational docking to predict binding affinities and modify this compound’s scaffold iteratively. Validate selectivity via competitive binding assays or isogenic cell lines (e.g., wild-type vs. knockout models) .

Q. How should researchers integrate this compound’s mechanism of action into existing theoretical frameworks?

Perform systematic literature reviews to map this compound’s target pathways against established disease models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify novel interactions. Address gaps by proposing testable hypotheses (e.g., "this compound modulates X pathway via Y intermediate") .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing this compound’s time-series data in longitudinal studies?

Apply mixed-effects models to account for intra-subject variability. For non-linear trends, use spline regression or Gaussian processes. Predefine significance thresholds (e.g., p < 0.01 with Bonferroni correction) to minimize false discoveries .

Q. How can researchers ensure this compound’s experimental reproducibility across labs?

Adopt standardized protocols (e.g., SOPs for cell culture, compound storage). Share annotated datasets and code repositories (e.g., GitHub) for analytical workflows. Collaborate with independent labs for external validation .

Data Reporting and Ethics

Q. What metadata is critical for publishing this compound’s high-throughput screening results?

Include batch numbers, solvent details, plate layouts, and quality control metrics (e.g., Z’-factors). Annotate raw data with timestamps, instrument calibration logs, and operator IDs .

Q. How should researchers address this compound’s patent-related constraints in open-access publications?

Consult institutional IP offices before disclosing novel findings. Publish methodology and mechanistic insights without infringing proprietary claims. Use embargoed repositories (e.g., preprint servers) to establish priority .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.